molecular formula C10H14N2O2 B2365924 N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide CAS No. 2411284-72-3

N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide

Cat. No.: B2365924
CAS No.: 2411284-72-3
M. Wt: 194.234
InChI Key: LMWXRWQLLLFAES-UHFFFAOYSA-N
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Description

N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide is a synthetic compound that features a pyrrolidinone ring and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide typically involves the reaction of 1-methyl-2-oxopyrrolidine with but-2-ynoic acid or its derivatives. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction conditions may include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of viral infections.

Mechanism of Action

The mechanism of action of N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide is unique due to its combination of a pyrrolidinone ring and an alkyne group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-4-9(13)11-7-8-5-6-12(2)10(8)14/h8H,5-7H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWXRWQLLLFAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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